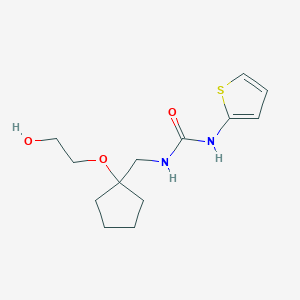
1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(thiophen-2-yl)urea, also known as CPI-455, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action suggests that it could be an effective therapy for a variety of cancer types.
Scientific Research Applications
Acetylcholinesterase Inhibitors
A study by Vidaluc et al. (1995) focused on the synthesis of a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing their antiacetylcholinesterase activity. This research aimed to optimize the spacer length between pharmacophoric moieties and test compounds with greater conformational flexibility.
Neuropeptide Y5 Receptor Antagonists
Fotsch et al. (2001) identified 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea (1) as a hit for neuropeptide Y5 (NPY5) receptor antagonism. They optimized this lead for in vitro potency, altering stereochemistry, the phenylethyl segment, the urea portion, and the 4-phenoxyphenyl group.
Hydrophilicity Studies
Koga et al. (2011) developed a methodology for determining the hydrophobicity/hydrophilicity indices of various solutes, including tetramethyl urea. Their research suggests that methyl groups attached to an N atom do not promote hydrophobicity but enhance hydrophilicity.
Oligonucleotide Synthesis
Grajkowski et al. (2001) synthesized 2-(N-formyl-N-methyl)aminoethyl deoxyribonucleoside phosphoramidite 1 for solid-phase synthesis of oligonucleotides. This compound offers a cost-efficient option for therapeutic oligonucleotide preparation, simplifying postsynthesis processing.
Fluorescent Probe for Al3+ Detection
Wang et al. (2017) designed a novel fluorescent sensor, 1-((2-hydroxynaphthalen-1-yl)methylene)urea (ocn), for selective and sensitive detection of Al3+ in living cells.
Synthesis of Acyclic Nucleoside Analogues
Harnden et al. (1990) described syntheses of 1-(hydroxyalkoxy)pyrimidines as acyclic nucleoside analogues. These compounds were obtained by cyclizing appropriately functionalized ureas.
Antimicrobial Activity
Reddy et al. (2003) synthesized N-Substituted N'-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas and evaluated their antifungal and antibacterial activity.
properties
IUPAC Name |
1-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c16-7-8-18-13(5-1-2-6-13)10-14-12(17)15-11-4-3-9-19-11/h3-4,9,16H,1-2,5-8,10H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXIRLWFAVILQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(thiophen-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)
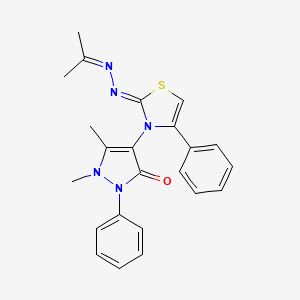
![3-[1-(5-Ethylthiophen-2-yl)sulfonylpiperidin-4-yl]-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2947436.png)
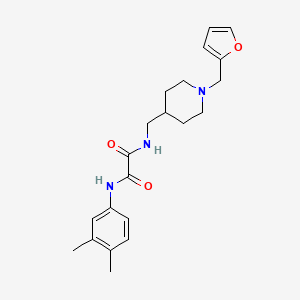
![8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one](/img/structure/B2947440.png)
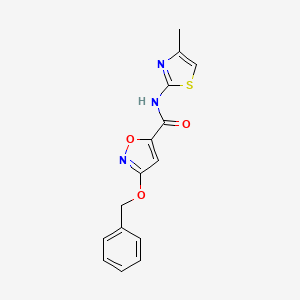
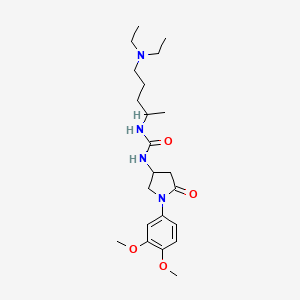
![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2947445.png)
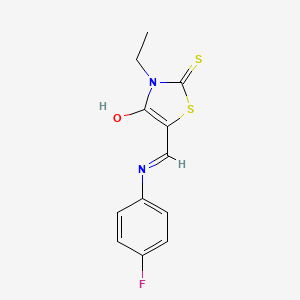
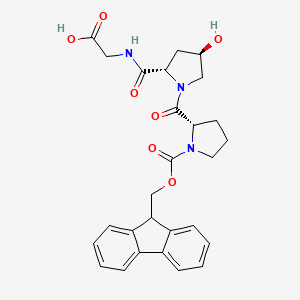
![(1R,2S,3R,4S)-3-Methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2947450.png)
![1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2947452.png)
![N-Methyl-1-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2947453.png)